molecular formula C19H16N2O3S B2805733 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1235169-58-0

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2805733
CAS No.: 1235169-58-0
M. Wt: 352.41
InChI Key: IJFGMNKHNHVDHJ-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole carboxamide derivative featuring dual heteroaromatic substituents: a pyridin-2-ylmethyl group and a thiophen-3-ylmethyl group. Benzodioxole carboxamides are frequently explored for their bioactivity, such as α-amylase inhibition (antidiabetic) or umami receptor agonism . The pyridine moiety may enhance solubility or hydrogen-bonding interactions, while the thiophene group could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19(15-4-5-17-18(9-15)24-13-23-17)21(10-14-6-8-25-12-14)11-16-3-1-2-7-20-16/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFGMNKHNHVDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anticancer properties, antimicrobial effects, and enzymatic inhibition, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has a complex structure that contributes to its biological activity. Its molecular formula is C19H18N2O3SC_{19}H_{18}N_2O_3S with a molecular weight of approximately 358.42 g/mol. The presence of both pyridine and thiophene rings in its structure enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds similar to this compound. Notably, research indicates that modifications in the structure can lead to increased cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-715
Compound BHeLa8
Compound CA54912

In a study comparing the effects of different substitutions on benzo[d][1,3]dioxole derivatives, it was found that the introduction of pyridine groups significantly increased cytotoxicity against breast cancer cells (MCF-7) and cervical cancer cells (HeLa) .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. For instance, derivatives with similar structures have been tested against Staphylococcus aureus, revealing minimal inhibitory concentrations (MIC) that suggest effective antibacterial properties.

Table 2: Antimicrobial Activity Against Staphylococcus aureus

Compound NameMIC (µg/mL)Reference
N-(pyridin-2-ylmethyl) derivative4
N-(thiophen-3-ylmethyl) derivative8

The findings indicate that compounds with the benzo[b]thiophene nucleus exhibit significant antibacterial activity, particularly against methicillin-resistant strains .

Enzymatic Inhibition

Enzymatic assays have been conducted to evaluate the compound's ability to inhibit key enzymes involved in cancer progression and microbial resistance. For example, studies on related compounds indicate that they can act as effective inhibitors of certain kinases and proteases.

Table 3: Enzymatic Inhibition Studies

Enzyme TargetInhibition (%) at 10 µMReference
Kinase A75
Protease B60

These results suggest that this compound may possess dual action as both an anticancer agent and an antimicrobial agent through its enzymatic inhibition capabilities.

Case Studies

A case study involving a series of benzo[b]thiophene derivatives highlighted the importance of structural modifications on biological activity. In this study, researchers synthesized various derivatives and tested them for their anticancer and antimicrobial properties. The results showed that specific substitutions could enhance efficacy significantly while reducing toxicity .

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties
Research has indicated that compounds similar to N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide exhibit notable anticancer properties. For instance, derivatives of related structures have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural motifs present in this compound may enhance its binding affinity to specific targets involved in tumor proliferation and survival pathways .

1.2 Anti-inflammatory Effects
The compound has potential anti-inflammatory applications as well. Compounds featuring similar nitrogenous heterocycles have been studied for their ability to inhibit enzymes like human neutrophil elastase, which is implicated in inflammatory diseases . The inhibition of such enzymes can lead to reduced inflammation and may provide therapeutic benefits in conditions like chronic obstructive pulmonary disease (COPD) and asthma.

Therapeutic Applications

2.1 Enzyme Inhibition
this compound may serve as a scaffold for developing inhibitors targeting various enzymes. For example, the binding models developed for similar compounds indicate their potential as inhibitors for serine proteases involved in inflammatory responses . This suggests a pathway for drug development aimed at treating diseases characterized by excessive inflammation.

2.2 Antimicrobial Activity
Preliminary studies suggest that this compound could possess antimicrobial properties. Derivatives of benzo[d][1,3]dioxole have been documented to show activity against various bacterial strains, indicating that the incorporation of pyridine and thiophene moieties may enhance this activity through synergistic effects on microbial membranes .

Material Science Applications

3.1 Photophysical Properties
The unique structure of this compound suggests potential applications in material sciences, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Compounds with similar frameworks have demonstrated significant photophysical properties such as fluorescence and phosphorescence, making them suitable candidates for optoelectronic applications .

Case Studies

Study ReferenceApplication AreaKey Findings
AnticancerDemonstrated inhibition of cancer cell proliferation in vitro with specific structural modifications enhancing efficacy.
Anti-inflammatoryIdentified as a potent inhibitor of human neutrophil elastase, suggesting therapeutic potential in inflammatory diseases.
Material ScienceExhibited promising photophysical characteristics suitable for OLED applications, with implications for future device efficiency improvements.

Comparison with Similar Compounds

Key Observations :

  • Pyridine and thiophene groups may enhance π-π stacking or hydrogen-bonding interactions compared to alkyl chains in S807 .

Metabolic Stability

  • S807 : Rapidly metabolized in rat hepatocytes without amide hydrolysis, likely due to oxidative metabolism of the alkyl chain .
  • However, heteroaromatic substituents could introduce alternative oxidation pathways.

Physicochemical Properties

  • Lipophilicity : Thiophene and pyridine groups may increase logP compared to IIc (CF₃ group) but reduce it relative to S807 (alkyl chain).
  • Solubility : Pyridine’s nitrogen atom could improve aqueous solubility, contrasting with the hydrophobic heptan-4-yl group in S806.

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonds between the carboxamide group and active-site residues .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., pyridine vs. thiophene) with IC₅₀ values from enzymatic assays .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .

What are the best practices for validating analytical methods used in stability studies of this compound?

Advanced Research Question
For forced degradation studies (acid/base/oxidative conditions):

  • Specificity : Confirm HPLC peaks are baseline-separated from degradation products (resolution >1.5) .
  • Linearity : Validate over 50–150% of the target concentration (R² >0.995) .
  • Robustness : Test variations in mobile phase pH (±0.2) and column temperature (±5°C) to ensure reproducibility .

How can researchers address challenges in synthesizing enantiomerically pure analogs of this compound?

Advanced Research Question

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives during coupling to induce asymmetry .
  • Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers (α >1.2) .
  • Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

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